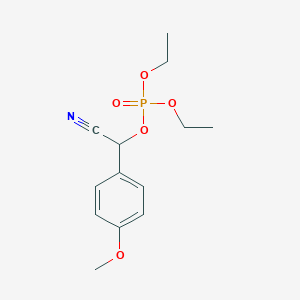
Cyano(4-methoxyphenyl)methyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(4-methoxyphenyl)methyl diethyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a cyano group, a methoxyphenyl group, and a diethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(4-methoxyphenyl)methyl diethyl phosphate typically involves the reaction of 4-methoxybenzyl cyanide with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyano(4-methoxyphenyl)methyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyano(4-methoxyphenyl)methyl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of Cyano(4-methoxyphenyl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-methoxyphenyl phosphate
- Diethyl (4-chlorophenyl)methyl phosphate
- Diethyl (4-nitrophenyl)methyl phosphate
Uniqueness
Cyano(4-methoxyphenyl)methyl diethyl phosphate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The methoxy group also contributes to its unique electronic and steric characteristics, making it a valuable compound in various applications .
Properties
CAS No. |
855476-33-4 |
|---|---|
Molecular Formula |
C13H18NO5P |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
[cyano-(4-methoxyphenyl)methyl] diethyl phosphate |
InChI |
InChI=1S/C13H18NO5P/c1-4-17-20(15,18-5-2)19-13(10-14)11-6-8-12(16-3)9-7-11/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
XLHBILXBHSDYLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















